[(1R)-1-amino-2-phenylethyl]phosphonic acid
Overview
Description
[(1R)-1-amino-2-phenylethyl]phosphonic acid is an organophosphorus compound characterized by the presence of a stable carbon-phosphorus (C-P) bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-1-amino-2-phenylethyl]phosphonic acid typically involves the Kabachnik-Fields reaction, which is a three-component reaction of an amine, an aldehyde, and a phosphite. This reaction is often catalyzed by acids or bases and can be carried out under mild conditions . Another method involves the hydrophosphonylation of imines with diethyl phosphite, which can be catalyzed by chiral catalysts to produce enantiomerically enriched products .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[(1R)-1-amino-2-phenylethyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted amino phosphonates .
Scientific Research Applications
[(1R)-1-amino-2-phenylethyl]phosphonic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organophosphorus compounds.
Medicine: It has potential as an antiviral agent, enzyme inhibitor, and antibiotic.
Mechanism of Action
The mechanism of action of [(1R)-1-amino-2-phenylethyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction . This mechanism is similar to that of other phosphonate compounds, such as fosfomycin, which inhibits bacterial cell wall synthesis by targeting the enzyme MurA .
Comparison with Similar Compounds
Similar Compounds
Fosfomycin: A phosphonate antibiotic that inhibits bacterial cell wall synthesis.
Aminomethylphosphonic acid: Another amino phosphonate with similar biological activities.
Hydroxyphosphonic acid: A compound with applications in bone disease treatment.
Uniqueness
[(1R)-1-amino-2-phenylethyl]phosphonic acid is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other phosphonates. Its ability to mimic amino acids makes it particularly valuable in biological and medicinal research .
Properties
IUPAC Name |
[(1R)-1-amino-2-phenylethyl]phosphonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NO3P/c9-8(13(10,11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,9H2,(H2,10,11,12)/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCNOURLMNHAQN-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(N)P(=O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](N)P(=O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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